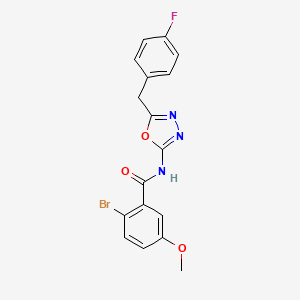
2-bromo-N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-5-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-bromo-N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-5-methoxybenzamide is an organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a bromine atom, a fluorobenzyl group, an oxadiazole ring, and a methoxybenzamide moiety, making it a versatile molecule for research and industrial applications.
准备方法
The synthesis of 2-bromo-N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-5-methoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via nucleophilic substitution reactions using appropriate fluorobenzyl halides.
Bromination: The bromine atom is typically introduced through electrophilic bromination reactions using bromine or N-bromosuccinimide (NBS).
Methoxybenzamide Formation: The methoxybenzamide moiety can be synthesized by reacting methoxybenzoic acid with appropriate amines under dehydrating conditions.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
化学反应分析
2-bromo-N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-5-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for cyclization, and specific solvents to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
2-bromo-N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-5-methoxybenzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 2-bromo-N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-5-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar compounds to 2-bromo-N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-5-methoxybenzamide include:
1-bromo-4-fluorobenzene: A simpler aryl halide with applications in organic synthesis.
2-bromo-N-(4-fluorobenzyl)benzenesulfonamide: Another brominated compound with potential biological activities.
属性
IUPAC Name |
2-bromo-N-[5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazol-2-yl]-5-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrFN3O3/c1-24-12-6-7-14(18)13(9-12)16(23)20-17-22-21-15(25-17)8-10-2-4-11(19)5-3-10/h2-7,9H,8H2,1H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGOVZITWXUDJKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NC2=NN=C(O2)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrFN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
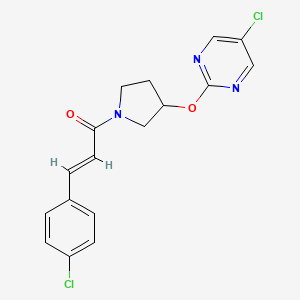
![N-{2-[4-(4-fluorophenyl)piperazine-1-carbonyl]-1H-indol-3-yl}-3-methylbenzamide](/img/structure/B2781308.png)
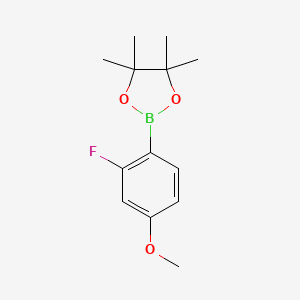
![2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B2781313.png)
![N-[(5-methyl-2-furyl)methyl]cyclopropanamine hydrochloride](/img/new.no-structure.jpg)
![N1-(3-chlorophenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2781318.png)
![Ethyl 2-(benzo[d]thiazole-6-carboxamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2781319.png)
![2-{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide](/img/structure/B2781321.png)

![[2-Oxo-2-(propylcarbamoylamino)ethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2781325.png)
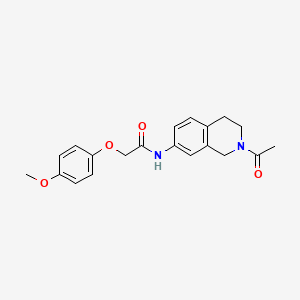
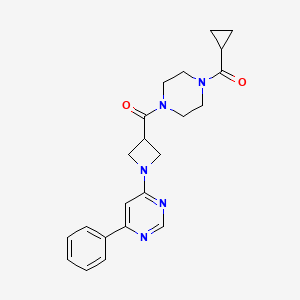
![ethyl 2-(3-(azepan-1-ylsulfonyl)-4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2781329.png)
![3-{[(2s,4s)-4-Methoxy-2-[(pyrrolidin-1-yl)methyl]pyrrolidin-1-yl]sulfonyl}pyridine-2-carbonitrile](/img/structure/B2781330.png)
